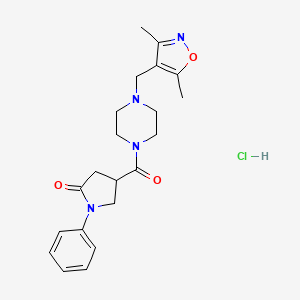

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

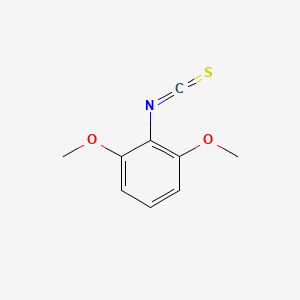

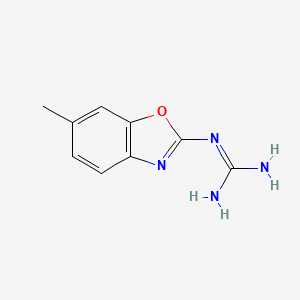

This compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis (SPPS), a method used to chemically synthesize peptides. In this method, the Fmoc group acts as a protective group for the amino acid and is removed during the synthesis process .

Synthesis Analysis

The synthesis of this compound could potentially involve the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids leading to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino group, and a 4-hydroxyphenyl group .Chemical Reactions Analysis

As a derivative of Fmoc amino acid, this compound can be involved in peptide synthesis reactions. The Fmoc group can be removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid to form a peptide bond .Scientific Research Applications

Solid Phase Synthesis

The compound is used in the synthesis of novel linkers for solid-phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins and are essential for immobilizing and further modifying carboxylic acids and amines. The treatment with TFA (Trifluoroacetic acid) releases the products in high yield and excellent purity, indicating the compound's utility in the synthesis of complex molecules (Bleicher et al., 2000).

Amino Acid Modification

This compound is also involved in the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides. The synthesis method is suitable for large-scale preparation, demonstrating the compound's applicability in peptide synthesis and potentially in drug discovery and development processes (Šebesta & Seebach, 2003).

Self-Assembled Structures

The compound has been observed to form self-assembled structures when modified with aliphatic uncharged single amino acids. These self-assembled structures exhibit a range of morphologies, such as flower-like and fiber-like structures, under different conditions. This indicates potential applications in nanotechnology and material science, where controlled assembly and structure formation are crucial (Gour et al., 2021).

Supramolecular Chemistry

Recent studies have shown increasing interest in fluorenylmethoxycarbonyl (Fmoc) amino acids in biomedical research, particularly in the design and development of hydrogelators, biomaterials, or therapeutics. Detailed studies on structural, conformational, and energy landscapes of these Fmoc-protected amino acids have revealed significant noncovalent interactions and supramolecular hydrogen-bonding patterns, emphasizing the compound's role in supramolecular chemistry and potential biomedical applications (Bojarska et al., 2020).

Carbon Nanotube Dispersion

This compound is utilized as a surfactant for carbon nanotubes, and its interactions are modeled using quantum mechanical computations. Furthermore, it's used in enzymatically activated carbon nanotube surfactants, indicating its application in creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).

Mechanism of Action

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid, also known as Fmoc-alpha-methyl-L-Tyr, is the peptide bond formation in proteins . This compound is used in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .

Mode of Action

Fmoc-alpha-methyl-L-Tyr acts as a protecting group for the N-terminal amino group during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) moiety serves as an N-masking group, which is stable to the harsh oxidative conditions frequently used to generate peptide thioesters . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Biochemical Pathways

The compound plays a crucial role in the native chemical ligation (NCL) of unprotected peptide segments made by solid-phase peptide syntheses (SPPS) . This process enables chemical access to a variety of functional protein molecules .

Pharmacokinetics

Its solubility and stability under various conditions are critical for its role in peptide synthesis .

Result of Action

The result of the action of Fmoc-alpha-methyl-L-Tyr is the successful synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Action Environment

The action of Fmoc-alpha-methyl-L-Tyr is influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature . Therefore, maintaining optimal conditions is crucial for the efficacy and stability of this compound during peptide synthesis.

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUHZAKWMCLMLZ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2531782.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)

![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)